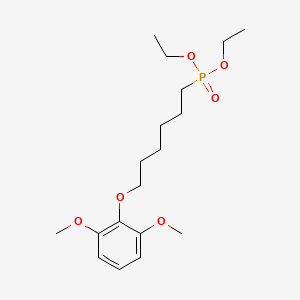

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

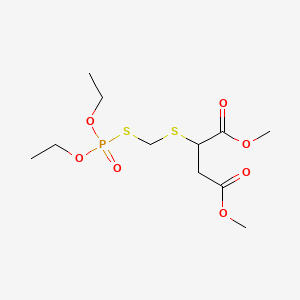

L’acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diéthylester est un composé organophosphoré ayant des applications significatives dans divers domaines. Ce composé se caractérise par la présence d’un groupe acide phosphonique, d’une chaîne hexyle et d’un groupement diéthylester. Il est connu pour ses propriétés chimiques uniques et sa polyvalence en chimie synthétique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse des acides phosphoniques et de leurs esters, y compris l’acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diéthylester, implique généralement plusieurs méthodes clés :

Réaction de Michaelis-Arbuzov : Cette réaction implique la conversion d’un phosphite trialkylique et d’un halogénure d’alkyle pour produire des phosphonates.

Réaction de couplage croisé catalysée : Cette méthode utilise des catalyseurs au palladium ou au nickel pour former des liaisons carbone-phosphore.

Condensation de type Mannich : Cette réaction implique la condensation d’une amine, du formaldéhyde et d’un phosphite pour former des phosphonates.

Méthodes de production industrielle

La production industrielle d’esters d’acide phosphonique utilise souvent des réactions de Michaelis-Arbuzov à grande échelle en raison de leur efficacité et de leur capacité d’adaptation. Les conditions réactionnelles impliquent généralement l’utilisation de solvants tels que le toluène ou le xylène et des températures comprises entre 80 °C et 150 °C.

Analyse Des Réactions Chimiques

Types de réactions

L’acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diéthylester subit diverses réactions chimiques, notamment :

Oxydation : Conversion en acides phosphoniques à l’aide d’agents oxydants.

Réduction : Réduction du groupe ester en alcools.

Substitution : Réactions de substitution nucléophile où le groupe ester est remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols sont utilisés en conditions basiques.

Principaux produits formés

Oxydation : Acides phosphoniques.

Réduction : Alcools.

Substitution : Divers phosphonates substitués en fonction du nucléophile utilisé.

Applications dans la recherche scientifique

L’acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diéthylester a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif dans la synthèse de composés organophosphorés complexes.

Biologie : Étudié pour son potentiel en tant que molécule biologiquement active dans des études d’inhibition enzymatique.

Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des voies spécifiques.

Industrie : Utilisé dans la production de retardateurs de flamme, de plastifiants et comme additifs dans les lubrifiants

Applications De Recherche Scientifique

Phosphonic acid, (6-(2,6-dimethoxyphenoxy)hexyl)-, diethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organophosphorus compounds.

Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.

Industry: Utilized in the production of flame retardants, plasticizers, and as additives in lubricants

Mécanisme D'action

Le mécanisme d’action de l’acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diéthylester implique son interaction avec des cibles moléculaires telles que les enzymes. Le groupe acide phosphonique peut imiter les groupes phosphate, ce qui lui permet d’inhiber les enzymes qui utilisent des substrats phosphate. Cette inhibition se produit par une liaison compétitive au site actif de l’enzyme, bloquant ainsi l’activité de l’enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diméthylester

- Acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diisopropylester

- Acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, dibutylester

Unicité

L’acide phosphonique, (6-(2,6-diméthoxyphénoxy)hexyl)-, diéthylester est unique en raison de son groupe ester spécifique, qui influence sa solubilité, sa réactivité et son interaction avec les molécules biologiques. Le groupement diéthylester offre un équilibre entre l’hydrophilie et la lipophilie, ce qui le rend adapté à diverses applications dans des environnements aqueux et organiques .

Propriétés

Numéro CAS |

89210-95-7 |

|---|---|

Formule moléculaire |

C18H31O6P |

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

2-(6-diethoxyphosphorylhexoxy)-1,3-dimethoxybenzene |

InChI |

InChI=1S/C18H31O6P/c1-5-23-25(19,24-6-2)15-10-8-7-9-14-22-18-16(20-3)12-11-13-17(18)21-4/h11-13H,5-10,14-15H2,1-4H3 |

Clé InChI |

XKMIELFAOFHGJO-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(CCCCCCOC1=C(C=CC=C1OC)OC)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.